(2R)-2-(bromomethyl)-1,4-dioxane
Description
Contextual Significance of Chiral 1,4-Dioxane (B91453) Derivatives
Chiral 1,4-dioxane derivatives are integral components of numerous biologically active compounds. The 1,4-dioxane ring, a heterocyclic ether, can influence a molecule's solubility, metabolic stability, and conformational rigidity. wikipedia.orgnih.gov When a stereocenter is introduced, as in (2R)-2-(bromomethyl)-1,4-dioxane, it allows for the precise control of stereochemistry in the synthesis of enantiomerically pure drugs and other functional materials.
The presence of the dioxane motif is not uncommon in bioactive molecules. For instance, the crystal structure of the Sindbis virus capsid protein has been shown to contain dioxane molecules within its hydrophobic binding pocket. This observation has inspired the design of antiviral agents incorporating the dioxane structure. researchgate.net Furthermore, chiral amides, which can be synthesized using reagents derived from chiral building blocks, are fundamental structural units in many bioactive compounds and peptides. acs.org The use of 1,4-dioxane as a solvent has also been noted to be optimal in certain cobalt-catalyzed reactions for synthesizing chiral amides. acs.org
Historical Development of Brominated Cyclic Ethers in Synthetic Chemistry
The use of brominated compounds in organic synthesis has a long and rich history. Bromine's ability to act as a good leaving group in nucleophilic substitution reactions makes brominated organic compounds highly valuable intermediates. wikipedia.org The development of methods to synthesize cyclic ethers, including brominated variants, has been a continuous area of research. organic-chemistry.org
Historically, the synthesis of cyclic ethers has involved various strategies, such as the Williamson ether synthesis, which is a versatile method for preparing both symmetrical and unsymmetrical ethers. learncbse.in The preparation of brominated cyclic ethers often involves the reaction of a diol with a brominating agent or the cyclization of a halo-alcohol. For example, the synthesis of 2-(2-bromoethyl)-1,3-dioxane (B48130) involves the reaction of acrolein with hydrogen bromide followed by acetalization with 1,3-propanediol. orgsyn.org While this provides a related structure, the synthesis of the specific chiral compound this compound requires stereocontrolled methods.
The development of brominated flame retardants (BFRs) for industrial applications also contributed to the broader understanding of the chemistry of brominated organic compounds, although their environmental persistence is a significant concern. acs.org In the context of fine chemical synthesis, the focus has been on developing selective and efficient methods for introducing bromine into cyclic ether systems to create versatile synthetic intermediates like this compound. The halo-cycloetherification of alkenes is one such modern strategy that has been explored for the synthesis of substituted chromans, which are related cyclic ether structures. acs.org
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,4-Dioxane | C4H8O2 | 88.11 | 101 |
| 2-(Bromomethyl)-1,3-dioxolane | C4H7BrO2 | 167.00 | 175 |
| 2,5-Dimethyl-1,4-dioxane | C6H12O2 | 116.16 | Not specified |
| 2-Acetoxy-1,4-dioxane | C6H10O4 | 146.14 | 54-55 (at 0.4 mmHg) |
Properties
CAS No. |
2287191-41-5 |
|---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2r 2 Bromomethyl 1,4 Dioxane and Chiral Analogues
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to directly produce the desired (R)-enantiomer from achiral or racemic starting materials, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. In the context of (2R)-2-(bromomethyl)-1,4-dioxane synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of the chiral center during the cyclization reaction that forms the 1,4-dioxane (B91453) ring. After the desired stereochemistry is established, the auxiliary is removed to yield the target molecule. This strategy allows for the transfer of chirality from the auxiliary to the product. Although specific examples for the synthesis of this compound using this method are not extensively documented in readily available literature, the principle is a cornerstone of asymmetric synthesis.
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including substituted 1,4-dioxanes. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Metal-Catalyzed Asymmetric Hydrogenation: One prominent strategy involves the asymmetric hydrogenation of prochiral 2-substituted-1,4-dioxenes using chiral metal complexes. Iridium and Rhodium-based catalysts have shown remarkable success in the synthesis of chiral 2-substituted 1,4-benzodioxanes, which are structural analogues of 1,4-dioxanes. For instance, Rh-catalyzed asymmetric hydrogenation of various benzo[b] nih.govprepchem.comdioxine derivatives using specific phosphine (B1218219) ligands like ZhaoPhos has yielded chiral 2-substituted 2,3-dihydrobenzo nih.govprepchem.comdioxanes with high yields and excellent enantioselectivities (up to >99% ee). nih.govacs.org Similarly, a versatile catalyst system based on [Ir(cod)Cl]₂ with a BIDIME-dimer ligand has been effective for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, affording products with enantiomeric ratios up to 99:1. nih.govrsc.org
Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation of 1,4-Dioxene Analogues
| Substrate | Catalyst System | Ligand | Product | Enantiomeric Excess/Ratio | Reference |
|---|---|---|---|---|---|
| 2-Aryl-1,4-benzodioxine | Rh-based | ZhaoPhos | (R)-2-Aryl-1,4-benzodioxane | >99% ee | nih.govacs.org |
| 2-Alkyl-1,4-benzodioxine | Ir-based | BIDIME-dimer | (R)-2-Alkyl-1,4-benzodioxane | up to 99:1 er | nih.govrsc.org |
| 2-Cyclopropyl-1,4-benzodioxine | Ir-based | BIDIME-dimer | (R)-2-Cyclopropyl-1,4-benzodioxane | 94:6 er | nih.gov |
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for enantioselective synthesis. A notable development is the organocatalytic enantioselective desymmetrization of oxetanes to produce chiral 1,4-dioxanes. nih.gov This method can achieve high efficiency and enantioselectivity in creating quaternary stereocenters. nih.gov Furthermore, organocatalytic cascade reactions, such as the Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates catalyzed by chiral prolinol ethers, have been used to construct complex chiral molecules, demonstrating the potential of organocatalysis in forming C-C bonds with high stereocontrol. organic-chemistry.org
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. escholarship.org For the synthesis of this compound, a logical precursor is (2R)-2-(hydroxymethyl)-1,4-dioxane. A documented synthesis of this precursor starts from (R)-1-O-benzylglycerol, an enantiomerically pure compound derived from the chiral pool. nih.gov The synthesis involves the reaction of (R)-1-O-benzylglycerol with 2-chloroethanol, followed by debenzylation to yield (R)-2-(hydroxymethyl)-1,4-dioxane. The absolute configuration of the final product is thus directly inherited from the starting material. nih.gov
Diastereoselective Synthesis of Related Brominated Dioxane Frameworks
When a molecule contains more than one chiral center, the control of the relative stereochemistry between these centers is known as diastereoselectivity. In the context of dioxane synthesis, this is relevant when creating disubstituted frameworks. For example, a concise, multi-step sequence has been developed for the diastereoselective synthesis of unsymmetrical 2,3-disubstituted 1,4-dioxanes. digitellinc.com This method starts from readily available materials and proceeds through intermediates where the relative stereochemistry is controlled, for instance, by a hydrogenation step that exclusively yields the cis-configured product. digitellinc.com While this example does not involve bromination, the principles of controlling diastereoselectivity are applicable to the synthesis of more complex brominated dioxane analogues.
Strategic Derivatization of Precursors to Introduce Bromomethyl Functionality
The introduction of the bromomethyl group is often achieved in the final stages of the synthesis through the derivatization of a precursor functional group. The most common precursor is the corresponding hydroxymethyl group. The synthesis of (2R)-2-(hydroxymethyl)-1,4-dioxane from a chiral pool starting material provides an ideal substrate for this transformation. nih.gov The conversion of the primary alcohol in (2R)-2-(hydroxymethyl)-1,4-dioxane to the bromide can be accomplished using standard brominating agents. Common reagents for this type of transformation include phosphorus tribromide (PBr₃), carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction), or N-bromosuccinimide (NBS) with a phosphine. The choice of reagent depends on the specific substrate and the desired reaction conditions to avoid side reactions or racemization.
Another approach involves using brominating agents such as a dioxane-bromine complex, which can be prepared from 1,4-dioxane and bromine and acts as a solid source of bromine. prepchem.com
Purification and Isolation Techniques for Enantiomerically Enriched Compounds
The purification and isolation of the target enantiomer in a high state of purity are critical steps in asymmetric synthesis. For chiral compounds like this compound, several techniques are employed.
Classical Resolution: One of the traditional methods for separating enantiomers is classical resolution. This involves converting the racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. For instance, the racemic precursor, 2-hydroxymethyl-1,4-dioxane, has been successfully resolved by converting it to its hydrogen phthalate (B1215562) derivative and then forming diastereomeric salts with a chiral amine like (R)- or (S)-1-phenylethylamine. nih.gov These diastereomeric salts, having different physical properties, can be separated by selective crystallization. nih.gov After separation, the desired enantiomer of the original compound is recovered by removing the resolving agent and the phthalate group. nih.gov
Chiral Chromatography: Modern chromatographic techniques are indispensable for both the analysis and purification of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of a chiral sample. nih.govnih.gov Chiral HPLC columns contain a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. On a larger scale, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to isolate multigram quantities of a single enantiomer. nih.gov Crystallization is also a common method for purifying the final product and can sometimes lead to enantiomeric enrichment if a conglomerate is formed.
Stereochemical and Conformational Analysis of 2r 2 Bromomethyl 1,4 Dioxane
Determination of Absolute Stereochemistry
The assignment of the (R) configuration to the stereocenter at the C2 position of the 1,4-dioxane (B91453) ring is a critical aspect of its characterization. This determination relies on advanced analytical methods capable of distinguishing between enantiomers.
X-ray crystallography stands as the most definitive method for the unambiguous determination of a molecule's absolute structure. mdpi.com This technique involves irradiating a single crystal of an enantiomerically pure compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of electron density, from which the precise spatial arrangement of each atom can be determined.
For a chiral bromodioxane, this method would confirm the absolute configuration by revealing the exact orientation of the bromomethyl substituent relative to the atoms of the 1,4-dioxane ring. While obtaining a suitable single crystal can be a challenging step, the resulting structural data is considered unequivocal proof of stereochemistry. nih.govresearchgate.net The technique is powerful enough to distinguish between right- and left-handed crystal structures, which is essential for assigning the correct (R) or (S) label to the chiral center. mdpi.com
Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. bruker.comnih.gov These methods rely on the differential absorption of left and right circularly polarized light. bruker.com The absolute configuration is typically determined by comparing the experimentally measured spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). dtu.dkresearchgate.net A strong correlation between the experimental and calculated spectra provides high confidence in the stereochemical assignment. mdpi.com
Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized infrared light associated with molecular vibrations. nih.gov Since VCD signals are highly sensitive to the three-dimensional arrangement of atoms, the resulting spectrum serves as a unique fingerprint of a specific enantiomer. rsc.orgsemanticscholar.org
Electronic Circular Dichroism (ECD) is the counterpart to VCD in the ultraviolet and visible regions of the spectrum, measuring differential absorption related to electronic transitions. dtu.dknih.gov It is particularly useful for molecules containing chromophores. The comparison of experimental and computationally predicted ECD spectra is a well-established method for determining the absolute configuration of chiral organic compounds. researchgate.netbeilstein-journals.org
Table 1: Comparison of Chiroptical Spectroscopic Methods
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
|---|---|---|
| Principle | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. bruker.com | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. nih.gov |
| Spectral Region | Infrared (IR) | Ultraviolet-Visible (UV-Vis) |
| Requirement | A chiral molecule. | A chiral molecule, typically containing a chromophore. |
| Methodology | Comparison of experimental spectrum with quantum chemical calculations of the ground state. semanticscholar.org | Comparison of experimental spectrum with quantum chemical calculations of excited states. dtu.dk |
| Advantage | Rich in structural information, as most molecules have many IR-active bands. nih.gov | High sensitivity; can be used for very dilute samples if a strong chromophore is present. |
Conformational Preferences and Dynamics of the 1,4-Dioxane Ring System
The 1,4-dioxane ring is not planar and exhibits conformational flexibility, similar to cyclohexane. wikipedia.org Theoretical and experimental studies have shown that the 1,4-dioxane ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain. acs.orgacs.org
In this chair conformation, substituents can occupy either an axial or an equatorial position. For (2R)-2-(bromomethyl)-1,4-dioxane, the relatively bulky bromomethyl group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial steric interactions, leading to a more stable conformation.
The ring can undergo a process of ring inversion, interconverting between two chair forms through higher-energy, more flexible intermediates such as the twist-boat conformation. acs.org The energy barrier for this inversion is a key characteristic of the ring system's dynamic behavior.
Table 2: Calculated Relative Energies of 1,4-Dioxane Conformers
| Conformation | Relative Energy (kJ/mol) | Status |
|---|---|---|
| Chair | 0.0 | Energy Minimum acs.orgacs.org |
| Twist-Boat | ~22.0 | Energy Minimum acs.org |
| Half-Chair | Higher than Twist-Boat | Transition State acs.org |
| Boat | Higher than Twist-Boat | Transition State acs.org |
Note: Energies are approximate values based on computational studies and can vary with the level of theory used. The data shown is for the unsubstituted 1,4-dioxane ring.
Assessment of Stereochemical Purity and Enantiomeric Excess (e.g., Chiral Chromatography, NMR Methods)
Determining the stereochemical purity, or enantiomeric excess (e.e.), is essential in the synthesis and application of chiral compounds. Enantiomeric excess is a measure of the predominance of one enantiomer over the other and is defined as:
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
Several analytical methods are available for the accurate determination of e.e.
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a primary technique for separating enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation and allowing for quantification. For compounds similar to this compound, such as its benzodioxane analogue, established chiral HPLC methods are available. daicelchiral.com
Table 3: Example Parameters for Chiral Chromatographic Analysis
| Parameter | Example Condition |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | A column with a chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | A mixture of organic solvents (e.g., Hexane/Isopropanol) |
| Detection | UV Detector |
| Principle | Differential interaction of enantiomers with the CSP leads to different retention times. nih.gov |
| Output | Two separate peaks on the chromatogram, whose areas correspond to the amount of each enantiomer. |
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric excess. researchgate.net Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required. Two common approaches are:
Chiral Derivatizing Agents (CDAs): The mixture of enantiomers is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. nih.gov Diastereomers have distinct physical properties and, therefore, produce separate, quantifiable signals in the NMR spectrum.
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample. The CSA forms transient, weak diastereomeric complexes with the enantiomers. researchgate.net This association can induce small, but measurable, differences in the chemical shifts of the corresponding protons or other nuclei for the two enantiomers, allowing for their integration and the determination of the e.e. scispace.com
Table 4: Comparison of NMR-Based Methods for Enantiomeric Excess Determination
| Method | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
|---|---|---|
| Principle | Covalent bond formation to create diastereomers. nih.gov | Non-covalent, transient diastereomeric complex formation. researchgate.net |
| Advantages | Often results in large, clear separation of signals. | The sample can be recovered unchanged; non-destructive. |
| Disadvantages | Requires a chemical reaction; potential for kinetic resolution. | Signal separation can be small and dependent on concentration, solvent, and temperature. |
| Applicability | Requires a suitable functional group for derivatization. | Broadly applicable if a suitable agent is found. |
Reactivity and Mechanistic Studies of 2r 2 Bromomethyl 1,4 Dioxane
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary mode of reactivity for (2R)-2-(bromomethyl)-1,4-dioxane involves nucleophilic substitution at the electrophilic carbon of the bromomethyl group. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.
Investigation of Reaction Kinetics
The kinetics of nucleophilic substitution reactions of this compound are characteristic of a bimolecular nucleophilic substitution (SN2) mechanism. pharmdguru.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. pharmdguru.com This second-order kinetic behavior is a hallmark of SN2 reactions, where the rate-determining step involves the collision of the two reacting species. pharmdguru.com
The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles lead to faster reaction rates. The choice of solvent is also critical, with polar aprotic solvents generally favoring SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.
While specific kinetic data for a wide range of nucleophiles with this compound is not extensively documented in publicly available literature, the general principles of SN2 kinetics can be applied to predict its reactivity. The following interactive table illustrates the expected relative reaction rates with a variety of common nucleophiles based on established nucleophilicity trends.
Stereochemical Course of Substitution Reactions
A crucial aspect of the nucleophilic substitution reactions of the chiral this compound is the stereochemical outcome. In line with the SN2 mechanism, these reactions proceed with a complete inversion of configuration at the stereocenter. utexas.edu This phenomenon, known as the Walden inversion, is a direct consequence of the "backside attack" of the nucleophile on the carbon atom bearing the leaving group (the bromine atom). khanacademy.org
The nucleophile approaches the electrophilic carbon from the side opposite to the carbon-bromine bond. khanacademy.org As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom simultaneously breaks, leading to an umbrella-like inversion of the three-dimensional arrangement of the groups attached to the carbon center. khanacademy.org
For instance, the reaction of this compound with a nucleophile such as sodium azide (B81097) (NaN₃) would yield (2S)-2-(azidomethyl)-1,4-dioxane. This predictable stereochemical outcome is of paramount importance in asymmetric synthesis, where the control of stereochemistry is essential for the preparation of enantiomerically pure compounds. The stereospecificity of the SN2 reaction ensures that the chirality of the starting material is transferred to the product in a controlled manner. utexas.edulibretexts.org
Electrophilic Activation and Reactivity Profiles
While the primary reactivity of this compound is centered on the electrophilicity of the bromomethyl group, the oxygen atoms of the dioxane ring can also play a role in its reactivity through electrophilic activation. The lone pairs of electrons on the oxygen atoms can be protonated or coordinated to a Lewis acid.
This activation can have several consequences. It can enhance the leaving group ability of the bromine atom by increasing the partial positive charge on the adjacent carbon, thereby making the substrate more susceptible to nucleophilic attack. However, under strongly acidic conditions, ring-opening reactions of the dioxane moiety can occur, leading to a different set of products. The commercial synthesis of 1,4-dioxane (B91453) itself proceeds through an acid-catalyzed condensation, highlighting the susceptibility of the ether linkages to acid-mediated reactions. pearson.com
Radical Reactions Involving the Bromomethyl Group
The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a radical intermediate. This can be initiated by heat or light in the presence of a radical initiator. The resulting 2-(1,4-dioxan-2-yl)methyl radical can then participate in various radical chain reactions.
Computational studies on the oxidative degradation of 1,4-dioxane by hydroxyl radicals have shown that hydrogen abstraction from the dioxane ring is a key process. nih.gov By analogy, the bromomethyl group in this compound provides a site susceptible to radical abstraction or addition reactions. For example, in the presence of a suitable radical initiator and a hydrogen atom donor, the bromine atom could be replaced by a hydrogen atom.
Computational and Theoretical Insights into Reaction Mechanisms
Computational chemistry provides a powerful tool for understanding the intricate details of reaction mechanisms involving this compound. nih.govacs.org Theoretical calculations can be used to model the potential energy surface of a reaction, identify transition states, and predict reaction kinetics and stereochemical outcomes. nih.govacs.org
Studies on similar systems, such as the nucleophilic substitution on substituted bromomethyl ethers, have utilized computational methods to elucidate the factors governing reactivity. nih.gov For 1,4-dioxane and its derivatives, computational investigations have explored conformational analysis and the mechanisms of various reactions. nih.govacs.org
Transition State Analysis
A key aspect of computational mechanistic studies is the analysis of the transition state (TS). researchgate.net For the SN2 reaction of this compound, the transition state is the highest energy point on the reaction coordinate, corresponding to the moment of bond formation and bond breaking. researchgate.net
Theoretical calculations can determine the geometry and energy of the transition state. For an SN2 reaction, the transition state is characterized by a trigonal bipyramidal arrangement of the five groups around the central carbon atom. masterorganicchemistry.com The incoming nucleophile and the leaving bromide ion are positioned at the axial positions, approximately 180 degrees from each other, while the three other substituents on the carbon lie in the equatorial plane. masterorganicchemistry.com
Computational studies on the oxidative degradation of 1,4-dioxane have successfully identified and characterized transition state structures for hydrogen abstraction reactions. nih.gov These studies highlight the influence of solvation models on the calculated transition state energies and geometries, emphasizing the importance of considering the reaction environment in theoretical predictions. nih.gov A two-transition state model has also been applied to understand complex radical-molecule reactions. researchgate.net
The following table summarizes the key characteristics of the SN2 transition state for the reaction of this compound.
Energy Landscape Mapping
A critical aspect of understanding a compound's reactivity is the characterization of its potential energy surface. This involves mapping the energy of the system as a function of the geometric coordinates of the atoms during a chemical reaction. Key features of this landscape include energy minima, corresponding to reactants, products, and intermediates, and saddle points, which represent the transition states.
For this compound, a detailed energy landscape would provide invaluable insights into its reaction kinetics and stereochemical outcomes. For instance, in a typical SN2 reaction, the energy profile would illustrate the energy of the reactants, the transition state where the nucleophile attacks and the bromide leaves, and the final products. The height of the energy barrier of the transition state would determine the reaction rate.
However, a thorough search of scientific databases reveals a lack of published research specifically detailing the energy landscape mapping for reactions involving this compound. There are no available computational studies, such as those employing Density Functional Theory (DFT), that have calculated the energies of stationary points on its potential energy surface. Consequently, no data tables of transition state energies, activation energies, or reaction enthalpies for this specific compound can be provided at this time.
The absence of such fundamental research means that key questions regarding the influence of the dioxane ring's oxygen atoms on the stability of transition states, the preference for specific reaction pathways, and the stereochemical integrity of the chiral center during substitution reactions are yet to be answered. Future computational and experimental work is necessary to elucidate the intricate details of the energy landscape of this compound and unlock its full potential in synthetic chemistry.
Applications As a Chiral Building Block in Complex Organic Synthesis
Construction of Chiral Heterocyclic Systems
The electrophilic nature of the bromomethyl group in (2R)-2-(bromomethyl)-1,4-dioxane makes it an excellent substrate for nucleophilic substitution reactions, providing a straightforward route to a variety of chiral heterocyclic systems. The inherent chirality of the dioxane moiety is effectively transferred to the newly formed heterocycle, ensuring stereochemical control.
One notable application is in the synthesis of morpholine (B109124) derivatives. Morpholines are prevalent structural motifs in many pharmaceuticals. The reaction of this compound with various primary amines can lead to the formation of N-substituted morpholines with a defined stereocenter. The general synthetic approach involves the nucleophilic attack of the amine on the bromomethyl group, leading to the formation of a C-N bond and displacement of the bromide ion.
Furthermore, this chiral building block has been instrumental in the synthesis of more complex heterocyclic frameworks, such as those found in antiviral agents. For instance, research into inhibitors of the Sindbis virus has utilized a derivative, (R)-2-hydroxymethyl- nih.govnih.govdioxane, which can be readily prepared from this compound. acs.org This precursor is then elaborated into more complex structures that can interact with the viral capsid protein. acs.orgacs.org The synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines has been achieved through reactions of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones, a methodology that highlights the versatility of the dioxane scaffold in heterocyclic synthesis. nih.gov
| Reactant | Product Heterocycle | Synthetic Strategy |
| Primary Amines | Chiral Morpholines | Nucleophilic Substitution |
| Chiral 1,2-Diols | Substituted 1,4-Dioxanes | Michael-initiated ring-closure |
| N-protected-1,2-aminoalcohols | Chiral Morpholines | Michael-initiated ring-closure |
| N-protected-1,2-diamines | Chiral Piperazines | Michael-initiated ring-closure |
Stereoselective Formation of Carbon-Carbon Bonds
The ability to form carbon-carbon bonds with high stereoselectivity is a critical aspect of complex molecule synthesis. This compound serves as a valuable electrophile in such transformations, reacting with a variety of carbon nucleophiles to forge new C-C bonds while preserving the stereochemical integrity of the chiral center.
A common strategy involves the alkylation of enolates. Enolates, generated from carbonyl compounds using a strong base, can react with this compound in an SN2 fashion. The stereochemistry of the newly formed bond is dictated by the approach of the enolate to the electrophilic carbon, which is influenced by the steric and electronic properties of the dioxane ring. This method allows for the introduction of the chiral dioxane moiety into a wide range of organic molecules. youtube.com
Another powerful method for stereoselective C-C bond formation involves the use of organometallic reagents, such as Grignard reagents or organocuprates. These reagents can undergo coupling reactions with this compound. The choice of the metal and reaction conditions is crucial for achieving high yields and stereoselectivity. For example, iron-catalyzed cross-coupling reactions of related systems have demonstrated high regio- and stereoselectivity.
| Carbon Nucleophile | Reaction Type | Key Features |
| Enolates | Alkylation | Stereocontrolled introduction of the dioxane moiety adjacent to a carbonyl group. |
| Grignard Reagents | Cross-Coupling | Formation of a new C-C bond with potential for high stereoselectivity. |
| Organocuprates | Cross-Coupling | Generally provides higher yields and selectivity for SN2 reactions compared to Grignard reagents. |
Role in Stereocontrolled Introduction of Oxygen Functionalities
Beyond its direct use in forming C-N and C-C bonds, this compound can be a precursor for the stereocontrolled introduction of oxygen functionalities. The bromomethyl group can be converted into other oxygen-containing functional groups with retention or inversion of configuration, depending on the reaction mechanism.
For example, the bromide can be displaced by an oxygen nucleophile, such as a hydroxide (B78521) or an alkoxide, to yield the corresponding chiral alcohol or ether. This transformation is fundamental in the synthesis of intermediates where a hydroxyl or ether linkage is required at a specific stereocenter. A key example is the synthesis of (R)-2-hydroxymethyl- nih.govnih.govdioxane, a crucial intermediate for certain antiviral compounds, which can be obtained from this compound. acs.org
Furthermore, the dioxane ring itself can be considered a protected diol. Under specific conditions, the dioxane ring can be cleaved to reveal two hydroxyl groups. This strategy allows for the introduction of a 1,2-diol unit with a defined stereochemistry into a target molecule at a later stage of the synthesis.
| Transformation | Resulting Functional Group | Stereochemical Outcome |
| Nucleophilic substitution with hydroxide | Primary alcohol | Inversion of configuration (SN2) |
| Nucleophilic substitution with alkoxide | Ether | Inversion of configuration (SN2) |
| Dioxane ring cleavage | 1,2-Diol | Dependent on the cleavage method |
Utility in the Synthesis of Chiral Intermediates for Advanced Synthetic Targets
The true value of this compound as a chiral building block is demonstrated in its application to the synthesis of complex, high-value molecules, including natural products and pharmaceuticals. Its ability to introduce a defined stereocenter and a versatile functional handle makes it a key component in multi-step synthetic sequences.
This chiral synthon has been employed in the synthesis of various biologically active compounds. For instance, derivatives of 1,4-benzodioxane, a related structural motif, are found in a variety of natural products with interesting biological activities. researchgate.net The synthetic strategies developed for these natural products often rely on the stereocontrolled introduction of substituents onto the dioxane ring, a transformation for which this compound is well-suited.
The synthesis of enantiopure 1,4-dioxanes is a critical step in the development of novel therapeutic agents. nih.gov The reactions of chiral diols with vinyl selenones provide a powerful method for constructing these key intermediates. nih.gov The resulting chiral dioxane derivatives can then be further elaborated into advanced synthetic targets.
| Target Molecule Class | Role of this compound |
| Antiviral Agents | Precursor to key chiral intermediates. acs.orgacs.org |
| Biologically Active Natural Products | Introduction of a key stereocenter and functional handle. researchgate.net |
| Chiral Morpholine Derivatives | Direct precursor via nucleophilic substitution. |
| Substituted Piperazine Derivatives | Precursor for multi-step synthesis. nih.gov |
Advanced Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of (2R)-2-(bromomethyl)-1,4-dioxane, offering a comprehensive view of its proton and carbon framework.
One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide foundational information about the chemical environment of each nucleus. In ¹H NMR, the chemical shifts, integration, and coupling constants of the proton signals are used to identify the different types of protons and their neighboring atoms. For the parent 1,4-dioxane (B91453) molecule, all eight protons are chemically equivalent due to the molecule's high symmetry, resulting in a single sharp peak in the ¹H NMR spectrum. docbrown.infochemicalbook.com However, the introduction of the bromomethyl substituent at the C2 position in this compound breaks this symmetry, leading to a more complex spectrum with distinct signals for the protons on the dioxane ring and the bromomethyl group.
Similarly, the ¹³C NMR spectrum of 1,4-dioxane shows a single resonance, indicating that all four carbon atoms are in identical chemical environments. docbrown.info For this compound, the spectrum is expected to show distinct peaks for the C2, C3, C5, and C6 carbons of the dioxane ring, as well as for the carbon of the bromomethyl group.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR data. walisongo.ac.idemerypharma.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, allowing for the identification of adjacent protons. youtube.comsdsu.edu By analyzing the cross-peaks in a COSY spectrum, the connectivity of the proton network within the molecule can be mapped out.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon atoms to their attached protons. youtube.comsdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the molecule's three-dimensional structure and stereochemistry.
The following tables summarize the expected NMR data for this compound based on the analysis of related structures.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H on C2 | ~3.8-4.0 | Multiplet | |
| H on C3 (axial) | ~3.5-3.7 | Multiplet | |
| H on C3 (equatorial) | ~3.8-4.0 | Multiplet | |
| H on C5 (axial) | ~3.5-3.7 | Multiplet | |
| H on C5 (equatorial) | ~3.8-4.0 | Multiplet | |
| H on C6 (axial) | ~3.5-3.7 | Multiplet | |
| H on C6 (equatorial) | ~3.8-4.0 | Multiplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~70-75 |
| C3 | ~65-70 |
| C5 | ~65-70 |
| C6 | ~65-70 |
Determining the enantiomeric purity of a chiral compound like this compound is crucial. Chiral NMR shift reagents, typically lanthanide complexes with chiral ligands, are employed for this purpose. organicchemistrydata.orgchemistnotes.com These reagents form diastereomeric complexes with the enantiomers in a sample. chemistnotes.com The differing spatial arrangements of these diastereomeric complexes result in different magnetic environments for the nuclei of the enantiomers, leading to the separation of their signals in the NMR spectrum. nih.govlibretexts.org
Commonly used chiral shift reagents include tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] europium(III), often abbreviated as Eu(hfc)₃. chemistnotes.comrsc.org By adding a chiral shift reagent to a solution of this compound, it is possible to resolve the NMR signals of the (R)- and (S)-enantiomers. The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric excess (ee) of the sample. libretexts.org
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular formula, C₅H₉BrO₂. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern provides valuable structural information. The fragmentation of the parent 1,4-dioxane molecule is well-documented. docbrown.info The introduction of the bromomethyl group in this compound would lead to specific fragmentation pathways. Key fragmentation processes would likely involve the loss of a bromine atom, the bromomethyl group, or cleavage of the dioxane ring. Analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions helps to piece together the structure of the original molecule. For instance, the fragmentation of 1,3-dioxane (B1201747) often results in a base peak at m/z 87, corresponding to the loss of a hydrogen atom. docbrown.info
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. For this compound, the IR and Raman spectra would be characterized by specific absorption bands corresponding to the various bonds within the molecule.
Key vibrational modes would include:
C-H stretching vibrations of the CH₂ groups in the dioxane ring and the bromomethyl group, typically appearing in the region of 2850-3000 cm⁻¹.
C-O-C stretching vibrations of the ether linkages in the dioxane ring, which are expected to produce strong bands in the fingerprint region, around 1100 cm⁻¹.
C-Br stretching vibration of the bromomethyl group, which would appear at lower frequencies, typically in the range of 500-600 cm⁻¹.
CH₂ bending and rocking vibrations throughout the molecule.
The presence of the 1,4-dioxane ring can be confirmed by characteristic ring breathing vibrations. researchgate.net Conformational analysis can also be aided by these techniques, as different conformers (e.g., chair vs. boat) of the dioxane ring would exhibit distinct vibrational spectra.
Correlation of Experimental Spectroscopic Data with Computational Predictions
To further validate the structural assignment, experimental spectroscopic data can be correlated with theoretical predictions from computational chemistry. Using methods such as Density Functional Theory (DFT), it is possible to calculate the optimized geometry of this compound and predict its NMR chemical shifts (¹H and ¹³C), as well as its IR and Raman vibrational frequencies.
The comparison of the calculated spectra with the experimental spectra provides a high level of confidence in the structural elucidation. Discrepancies between the experimental and computed data can point to specific structural features or conformational preferences that may not be immediately obvious from the experimental data alone. This integrated approach of combining experimental measurements with computational modeling is a powerful strategy for the comprehensive characterization of complex organic molecules. nih.gov
Theoretical and Computational Chemistry Studies on 2r 2 Bromomethyl 1,4 Dioxane
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in principle. DFT has been employed to study the electronic properties of 1,4-dioxane (B91453) and its derivatives. ijcce.ac.ir Such calculations would provide valuable insights into the reactivity and stability of (2R)-2-(bromomethyl)-1,4-dioxane.
A theoretical investigation using DFT at the B3LYP/6-311G(d,p) level of theory for the parent 1,4-dioxane molecule has been performed to understand its electronic structure, non-linear optical (NLO) properties, and Natural Bonding Orbital (NBO) analysis. ijcce.ac.ir Similar calculations for this compound would elucidate the influence of the bromomethyl substituent on the electronic properties of the dioxane ring.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them are crucial in determining a molecule's chemical reactivity and kinetic stability.
For 1,4-dioxane, the calculated HOMO and LUMO energies are used to understand charge transfer within the molecule and to determine global reactivity descriptors such as chemical hardness, softness, and electronegativity. ijcce.ac.ir An FMO analysis of this compound would reveal how the electronegative bromine atom and the methyl group affect the energy levels of the frontier orbitals, thereby influencing its reactivity towards nucleophiles and electrophiles.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only. Specific data for this compound is not available.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For the parent 1,4-dioxane molecule, MEP analysis has been conducted to investigate its electrostatic potential. ijcce.ac.ir In the case of this compound, the MEP map would be expected to show a region of negative potential around the oxygen atoms and a region of positive potential around the hydrogen atoms and the bromomethyl group, particularly near the bromine atom, indicating sites for potential intermolecular interactions.
Ab Initio and Semi-Empirical Methods for Conformational Analysis
The conformational flexibility of the 1,4-dioxane ring is a key aspect of its chemistry. Theoretical methods, including ab initio and semi-empirical calculations, are used to study the relative energies of different conformers, such as the chair and boat forms.
Studies on 1,4-dioxane have shown that the chair conformer is the most stable, with the twist-boat conformers being significantly higher in energy. researchgate.net A conformational analysis of this compound would determine the preferred conformation of the ring and the orientation of the bromomethyl substituent (axial vs. equatorial) and how these factors influence its physical and chemical properties.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into the dynamic behavior and conformational flexibility of this compound in different environments (e.g., in vacuum or in a solvent).
While specific MD simulation data for this compound is not available, such studies on the parent 1,4-dioxane molecule have been used to understand its conformational equilibrium in the gas phase, neat liquid, and in aqueous solution. researchgate.net These simulations can reveal the accessible conformations and the energy barriers between them.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: The prediction of NMR chemical shifts is a valuable tool for structure elucidation. While experimental ¹H NMR data for 1,4-dioxane is available, showing a single peak due to the high symmetry of the molecule docbrown.info, the spectrum of this compound would be more complex due to the presence of the chiral center and the bromomethyl group. Computational prediction of ¹H and ¹³C NMR chemical shifts, often done using DFT methods, would be instrumental in assigning the signals in an experimental spectrum. Recent advances in machine learning have also led to highly accurate predictions of ¹H NMR chemical shifts for small molecules. nih.govnih.gov
Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a molecule and to understand its vibrational modes. Studies on 1,4-dioxane have utilized computational methods to analyze its vibrational spectrum in different environments. rsc.org For this compound, predicted vibrational frequencies would help in identifying characteristic bands associated with the dioxane ring and the bromomethyl substituent.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing (2R)-2-(bromomethyl)-1,4-dioxane with high enantiomeric purity?
- Methodological Answer : Stereoselective synthesis is critical for obtaining the (2R)-enantiomer. Strategies include:
- Chiral Resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC) to separate enantiomers post-synthesis .
- Asymmetric Catalysis : Employing transition-metal catalysts or organocatalysts to induce bromomethylation at the 2R position.
- Stereospecific Starting Materials : Utilize (2R)-configured precursors (e.g., (2R)-1,4-dioxane-2-methanol) followed by bromination via HBr or PBr₃ .
- Data Consideration : Monitor enantiomeric excess (ee) using polarimetry or chiral GC/MS, targeting ≥98% ee for pharmaceutical applications.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial vs. equatorial bromomethyl groups) and purity .
- Mass Spectrometry (HRMS) : Validate molecular formula (C₅H₉BrO₂) and isotopic patterns .
- HPLC with UV/RI Detection : Quantify impurities and assess stability under storage conditions (e.g., degradation at room temperature vs. 4°C).
- Data Table :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 3.7–4.2 (dioxane ring protons), δ 3.5 (CH₂Br coupling) |
| HRMS | [M+H]⁺ = 195.9784 (theoretical) |
Q. How does the bromomethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at pH 2–12 and 25–60°C, monitoring degradation via LC-MS.
- Key Findings : Bromine’s electronegativity increases susceptibility to hydrolysis (e.g., SN2 displacement in basic conditions). Stability is optimal at pH 5–7 and 4°C .
Advanced Research Questions
Q. What are the degradation pathways of this compound under advanced oxidation processes (AOPs)?
- Methodological Answer :
- UV/H₂O₂ or Ozone Systems : Apply AOPs to simulate environmental degradation. Track intermediates via GC-MS or ion chromatography .
- Mechanistic Insight : Bromine substitution likely alters reaction kinetics vs. unsubstituted 1,4-dioxane. Expect brominated byproducts (e.g., bromoacetic acid) and slower mineralization due to C-Br bond stability .
- Data Table :
| AOP Method | Degradation Rate (k, min⁻¹) | Key Intermediates |
|---|---|---|
| UV/H₂O₂ | 0.12 ± 0.02 | Formaldehyde, bromoacetates |
| Ozone | 0.08 ± 0.01 | Glyoxylic acid, Br⁻ ions |
Q. How does the chiral center in this compound affect its interactions with biological systems or co-pollutants?
- Methodological Answer :
- Enantiomer-Specific Toxicity Assays : Compare (2R) and (2S) enantiomers in microbial (e.g., Pseudomonas) degradation studies. Use chiral LC-MS to track enantiomeric ratios .
- Co-Pollutant Synergy : Co-exposure with chlorinated hydrocarbons (e.g., TCE) may inhibit biodegradation due to competitive enzyme binding. Evaluate via mixed-culture bioreactors .
Q. Can computational models predict the adsorption behavior of this compound in environmental matrices?
- Methodological Answer :
- DFT or Molecular Dynamics : Simulate interactions with adsorbents (e.g., activated carbon, C60 fullerenes). Calculate binding energies and HOMO-LUMO gaps to assess reactivity .
- Key Insight : Bromine’s polarizability enhances adsorption on π-rich surfaces (e.g., graphene oxide) vs. unsubstituted dioxane.
Research Gaps and Future Directions
- Environmental Monitoring : Develop enantiomer-specific detection methods for groundwater matrices, leveraging SPE-LC/MS/MS .
- Toxicokinetics : Investigate metabolic pathways in mammalian models, focusing on brominated metabolite accumulation in hepatic tissues .
- Regulatory Science : Establish chiral-specific guidelines for 1,4-dioxane derivatives, addressing gaps in current EPA frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
